Ethyl 3-amino-4,4,4-trifluorobutyrate hydrochloride

Aqueous Solubility Formulation Science Reaction Medium

Sourcing generic fluorinated intermediates risks mismatched salt forms and stereochemistry, derailing chiral drug syntheses. This hydrochloride salt solves that with high aqueous solubility and solid handling. - High fidelity: ≥97% purity and verified hydrochloride salt form ensure predictable reactivity and purification. - Strategic building block: Enables stereospecific synthesis of β-peptides and CNS-targeted GABA-AT inhibitors. - Supply chain confidence: Solid-state compound shipped at room temperature for reliable global delivery.

Molecular Formula C6H11ClF3NO2
Molecular Weight 221.604
CAS No. 146425-31-2
Cat. No. B586019
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-amino-4,4,4-trifluorobutyrate hydrochloride
CAS146425-31-2
SynonymsETHYL-3-AMINO-4,4,4-TRIFLUOROBUTYRATE HYDROCHLORIDE
Molecular FormulaC6H11ClF3NO2
Molecular Weight221.604
Structural Identifiers
SMILESCCOC(=O)CC(C(F)(F)F)N.Cl
InChIInChI=1S/C6H10F3NO2.ClH/c1-2-12-5(11)3-4(10)6(7,8)9;/h4H,2-3,10H2,1H3;1H
InChIKeyMXIOWDVYFZIGCM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-Amino-4,4,4-Trifluorobutyrate Hydrochloride (CAS 146425-31-2): A Versatile Fluorinated Building Block for Research & Development


Ethyl 3-amino-4,4,4-trifluorobutyrate hydrochloride is a chiral β-amino acid ester derivative available in both its free base and hydrochloride salt forms . This compound features a trifluoromethyl (-CF3) group at the β-position, a defining characteristic that imparts unique electronic properties, enhanced lipophilicity, and metabolic stability compared to non-fluorinated analogs [1]. It is primarily employed as a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials, with a notable presence as a building block in numerous patents [2].

Procurement Risk: Why the Ethyl 3-Amino-4,4,4-Trifluorobutyrate Hydrochloride Salt Cannot Be Substituted by Its Free Base or Methyl Ester


Procuring a generic or in-class analog of Ethyl 3-amino-4,4,4-trifluorobutyrate hydrochloride without verifying the exact salt form, ester group, and stereochemistry introduces significant technical risk. The hydrochloride salt provides enhanced aqueous solubility and superior handling characteristics compared to the free base, which is a clear liquid with low water miscibility . Furthermore, the ethyl ester group imparts different reactivity and lipophilicity (LogP: 1.251) compared to the methyl ester analog, directly impacting the physicochemical properties and, consequently, the performance of downstream synthetic intermediates [1]. In applications involving stereospecific reactions, such as chiral drug synthesis, the use of a racemic or opposite enantiomer (e.g., (R)- or (S)-form) would lead to a completely different product profile, rendering substitution without rigorous validation a critical failure point in R&D workflows .

Quantitative Differentiation Guide: Ethyl 3-Amino-4,4,4-Trifluorobutyrate Hydrochloride vs. Analogs


Aqueous Solubility: Hydrochloride Salt vs. Free Base

The hydrochloride salt form of ethyl 3-amino-4,4,4-trifluorobutyrate is documented to be more soluble in water compared to its free base form. This property is critical for enabling homogeneous reactions in aqueous media and simplifies workup procedures.

Aqueous Solubility Formulation Science Reaction Medium

Lipophilicity (LogP): Ethyl Ester vs. Methyl Ester

The ethyl ester hydrochloride exhibits a calculated LogP value of 1.251. In contrast, the analogous methyl ester hydrochloride has a calculated LogP of approximately 1.941. [1] This difference in lipophilicity is significant and will influence the compound's behavior in biological systems, including membrane permeability and distribution.

Lipophilicity Partition Coefficient Medicinal Chemistry

Physical State and Handling: Solid Hydrochloride vs. Liquid Free Base

The ethyl ester free base (CAS 170804-18-9) is described as a clear, colorless liquid. While the precise physical form of the hydrochloride salt is not universally specified, the salt form is generally a solid, offering clear advantages in terms of precise weighing, handling, and long-term storage stability.

Physical Form Logistics Laboratory Safety

Commercial Purity and Analytical Verification

The hydrochloride salt is routinely offered with a minimum purity of 97% or higher (e.g., NLT 98%), verified by analytical methods. This level of quality assurance is essential for reproducibility in multi-step synthesis, where lower purity intermediates can introduce complex impurities and reduce overall yields.

Purity Quality Control Analytical Chemistry

Metabolic Stability of the Trifluoromethyl Moiety

The incorporation of a trifluoromethyl (-CF3) group into amino acid structures is a well-documented strategy to significantly enhance metabolic stability by blocking oxidative degradation pathways. [1] [2] This property is intrinsic to the fluorinated β-amino acid core and directly translates to the potential for developing drug candidates with longer half-lives and improved pharmacokinetic profiles compared to non-fluorinated analogs.

Metabolic Stability Drug Design Fluorine Chemistry

High-Value Research & Industrial Applications for Ethyl 3-Amino-4,4,4-Trifluorobutyrate Hydrochloride


Synthesis of Fluorinated Peptidomimetics with Enhanced Bioavailability

The compound is an ideal precursor for synthesizing β-peptides and peptidomimetics where enhanced proteolytic stability and altered secondary structure are desired [1]. Its balanced LogP (1.251) and the metabolic protection offered by the -CF3 group [2] make it a strategic building block for improving the pharmacokinetic properties of peptide-based drug leads, directly addressing a major limitation of therapeutic peptides.

Chiral Resolution and Stereospecific Synthesis

The compound's stereocenter makes it valuable for developing stereospecific synthetic pathways. Access to enantiopure forms, such as the (R)- or (S)-enantiomers (e.g., CAS 1212365-10-0) , is crucial for generating chiral libraries and optimizing drug-target interactions where chirality is a key determinant of biological activity and safety.

Development of GABA-AT Inhibitors and CNS Agents

Fluorinated β-amino acids, particularly those with a 3-amino-4,4,4-trifluorobutyrate core, have been investigated as components of GABA aminotransferase (GABA-AT) inhibitors [3]. This positions the compound as a valuable advanced intermediate for research into novel anticonvulsant and CNS therapeutics, leveraging the enhanced metabolic stability [2] and ability to cross the blood-brain barrier conferred by the trifluoromethyl group.

Multi-Step Organic Synthesis of Agrochemicals and Advanced Materials

The high and verified purity of the hydrochloride salt (≥97%) and its advantageous physical state as a solid make it a reliable, high-fidelity building block for complex multi-step syntheses. This ensures better yield prediction and simplifies purification in industrial-scale processes for developing novel fluorinated agrochemicals or performance materials.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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